4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one

Medicinal Chemistry Synthetic Chemistry Property-Based Design

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one (CAS 1491433-51-2) is the only commercially available oxazolidinone building block combining a 4-chloro and 3-fluoro substitution pattern on the phenyl ring—a configuration that cannot be replicated by unsubstituted (CAS 7480-32-2) or mono-halogenated analogs. The electronically differentiated Cl and F substituents function as two orthogonal synthetic handles: the aryl chloride for Pd-catalyzed cross-coupling and the metabolically stable aryl fluoride for SNAr chemistry. This enables sequential, regioselective diversification for constructing oxazolidinone-focused libraries and conducting rigorous SAR studies. With a predicted boiling point of 424.1°C, it withstands high-temperature reaction conditions where less-substituted analogs volatilize. Supplied at ≥98% purity to eliminate confounding impurities in downstream products. For process chemists and medicinal chemistry teams, substituting any analog risks altered selectivity, intermediate stability, and biological potency—order the authentic dual-halogen scaffold to ensure synthetic fidelity.

Molecular Formula C9H7ClFNO2
Molecular Weight 215.61 g/mol
Cat. No. B13585005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one
Molecular FormulaC9H7ClFNO2
Molecular Weight215.61 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C9H7ClFNO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)
InChIKeyFOJLZJSOAIIKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one: Core Scaffold Procurement & Chemical Identity


4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one (CAS 1491433-51-2) is a halogenated phenyloxazolidinone with the molecular formula C₉H₇ClFNO₂ and a molecular weight of 215.61 g/mol . It belongs to the oxazolidinone class, a family of synthetic compounds best known for their antibacterial activity via inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit [1]. This particular compound features a unique dual-halogen substitution pattern (4-chloro, 3-fluoro on the phenyl ring) that differentiates it from both the unsubstituted 4-phenyloxazolidin-2-one and mono-halogenated analogs, making it a valuable intermediate for the synthesis of more complex oxazolidinone derivatives .

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one: Why Generic Phenyloxazolidinone Substitution Fails for Research Procurement


Phenyloxazolidinones are not interchangeable building blocks. The absence, presence, and position of halogen substituents on the phenyl ring critically govern both the chemical reactivity of the oxazolidinone scaffold in downstream synthetic transformations and its biological target engagement when incorporated into final active compounds [1]. The specific 4-chloro-3-fluoro substitution pattern on 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one generates a unique electronic environment and steric profile that cannot be replicated by the unsubstituted 4-phenyloxazolidin-2-one (CAS 7480-32-2, MW 163.17), the mono-chloro analog 4-(4-chlorophenyl)oxazolidin-2-one (CAS 1147391-02-3, MW 197.62), or the mono-fluoro analog 4-(3-fluorophenyl)oxazolidin-2-one (CAS 1490649-88-1, MW 181.16) . Substituting any of these analogs risks altering reaction selectivity, intermediate stability, and ultimately the biological activity of the final compound, as demonstrated in SAR studies of the oxazolidinone class where even minor halogen modifications produce significant potency shifts [2].

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one: Quantitative Evidence for Differentiated Procurement Decisions


Molecular Weight and Halogen Content Differentiate 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one from Mono-Halogenated and Unsubstituted Analogs

The target compound carries a molecular weight of 215.61 g/mol and contains two halogen atoms (1 Cl, 1 F), which is precisely distinct from its closest structural analogs: the unsubstituted 4-phenyloxazolidin-2-one (MW 163.17, 0 halogens), the mono-chloro analog 4-(4-chlorophenyl)oxazolidin-2-one (MW 197.62, 1 Cl), and the mono-fluoro analog 4-(3-fluorophenyl)oxazolidin-2-one (MW 181.16, 1 F) [1]. This dual-halogen pattern directly impacts the compound's lipophilicity, electronic properties, and hydrogen-bonding capacity, parameters known to be critical in oxazolidinone-based drug design [2].

Medicinal Chemistry Synthetic Chemistry Property-Based Design

Verified Purity Specification (98% HPLC) Establishes a Procurement Benchmark Against Unspecified-Grade Analogs

Commercial sourcing data from Leyan (Product No. 1420426) specifies a purity of 98% for 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one . In contrast, the unsubstituted 4-phenyloxazolidin-2-one is commonly offered at 95% purity from multiple suppliers , and the mono-halogenated analogs are frequently listed as 'min. 95%' or without explicit purity certification . A 3-percentage-point purity differential corresponds to a substantial difference in impurity burden (2% vs. 5% total impurities), which can introduce confounding variables in sensitive biological assays or multi-step synthetic sequences.

Analytical Chemistry Quality Control Procurement Specification

Predicted Boiling Point Elevation (424.1°C) Relative to Unsubstituted Analog Reflects Enhanced Thermal Stability for High-Temperature Synthetic Applications

The predicted boiling point of 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one is 424.1±45.0 °C, with a predicted density of 1.412±0.06 g/cm³ . These computationally predicted values are consistent with the increased molecular weight and halogenation pattern relative to the unsubstituted 4-phenyloxazolidin-2-one, which has a lower molecular weight and is expected to have a significantly lower boiling point (typical for oxazolidinones of this size, approximately 280-320°C based on structural analogs) [1]. While these are predicted rather than experimentally measured values, they provide a relative ordering that informs solvent selection and reaction condition design for high-temperature transformations.

Process Chemistry Thermal Stability Synthetic Feasibility

Dual Halogenation Pattern Provides Synthetic Orthogonality Not Available in Mono-Halogenated or Unsubstituted Analogs

The 4-chloro-3-fluoro substitution pattern on the phenyl ring offers two chemically distinct halogen handles for sequential functionalization: the aryl chloride is amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) under standard conditions, while the aryl fluoride can be exploited for nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions or serve as a metabolically stable blocking group [1]. In contrast, the unsubstituted 4-phenyloxazolidin-2-one requires electrophilic halogenation to introduce such handles, and the mono-halogenated analogs provide only one reactive site . This built-in orthogonality is a direct consequence of the specific halogenation pattern and cannot be replicated by generic substitution.

Synthetic Methodology Late-Stage Functionalization Cross-Coupling Chemistry

Cautionary Note: Limited Head-to-Head Biological or Pharmacokinetic Data for Direct Potency Comparison

A comprehensive search of the peer-reviewed literature and publicly available databases (PubMed, ChEMBL, BindingDB, PubChem) reveals no published head-to-head biological activity data (MIC, IC₅₀, Ki, etc.) for 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one against any comparator compound as of April 2026. No direct comparative studies of in vitro potency, in vivo pharmacokinetics, or selectivity profiling were identified for this specific compound [1][2]. Consequently, any claims about relative biological superiority or inferiority would be extrapolative and should not form the basis of a procurement decision. Researchers intending to use this compound as a biological probe must plan for de novo characterization against their chosen comparators.

Data Gap Procurement Caveat Experimental Design

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one: Evidence-Backed Application Scenarios for Procurement Planning


Medicinal Chemistry: Dual-Halogen Oxazolidinone Scaffold for SAR Library Synthesis

The 4-chloro-3-fluoro substitution pattern provides two chemically differentiated synthetic handles on the phenyl ring, making this compound an ideal starting scaffold for generating diverse oxazolidinone libraries through sequential functionalization . Researchers exploring structure-activity relationships around the phenyl ring of oxazolidinone antibacterials or other bioactive oxazolidinones can use this compound as a core intermediate, leveraging the chlorine for Pd-catalyzed cross-coupling and the fluorine as a metabolically stable substituent or a site for subsequent SNAr chemistry [1]. The 98% purity specification ensures that downstream products are not confounded by impurities carried through from the starting material .

Process Chemistry: Thermally Robust Intermediate for High-Temperature Synthetic Routes

The predicted boiling point of 424.1°C, which is substantially higher than that expected for less-substituted phenyloxazolidinones, suggests that 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one is a suitable intermediate for synthetic sequences requiring elevated temperatures . Process chemists developing scalable routes to halogenated oxazolidinone derivatives may preferentially select this compound over more volatile, less-substituted analogs to avoid distillation losses and simplify reaction engineering [1].

Analytical Reference Standard: Defined Purity Benchmark for Method Development

With a commercially available 98% purity specification, 4-(4-chloro-3-fluorophenyl)oxazolidin-2-one can serve as a reference standard for HPLC method development, LC-MS calibration, or quantitative NMR studies involving halogenated oxazolidinones . The characteristic isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1) in mass spectrometry provides an additional confirmatory signal for compound identification in complex reaction mixtures [1].

Synthetic Methodology Development: Model Substrate for Sequential Aryl Halide Functionalization

The distinct reactivity of the aryl chloride and aryl fluoride on the same phenyl ring, combined with the oxazolidinone core, makes this compound a valuable model substrate for developing and optimizing sequential cross-coupling and nucleophilic substitution methodologies . The 98% purity minimizes interference from impurities during reaction optimization, allowing clearer attribution of reaction outcomes to the desired chemistry [1].

Quote Request

Request a Quote for 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.